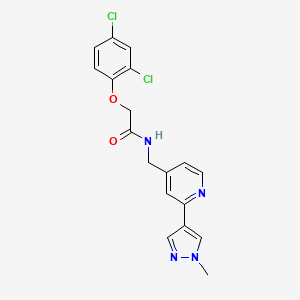

2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-24-10-13(9-23-24)16-6-12(4-5-21-16)8-22-18(25)11-26-17-3-2-14(19)7-15(17)20/h2-7,9-10H,8,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCGPCOUEGIWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide , often referred to as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a 2,4-dichlorophenoxy moiety linked to a pyrazole-pyridine derivative through an acetamide functional group. The molecular formula is , and its structure is characterized by the following features:

- Dichlorophenoxy Group : Known for its herbicidal properties.

- Pyrazole-Pyridine Linkage : Imparts potential biological activity related to various pharmacological targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₁₆Cl₂N₄O |

| Molecular Weight | 354.23 g/mol |

| Functional Groups | Ether, Amide, Aromatic Rings |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Acetylcholinesterase Inhibition : Similar to other 2,4-D derivatives, it has been observed to inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels at synaptic junctions. This effect can result in enhanced neurotransmission but may also contribute to neurotoxicity at high concentrations .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the pyrazole ring is believed to enhance its interaction with bacterial cell membranes .

- Antitumor Potential : Research indicates that derivatives with similar structures have shown promise in inhibiting cancer cell proliferation. The pyrazole-pyridine component may interact with specific cellular pathways involved in tumor growth .

Table 2: Biological Activities Reported

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | Significant reduction in activity | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibition of cancer cell growth |

Case Study 1: Neurotoxicity Assessment

A study conducted on rats administered with 2,4-D derivatives found significant decreases in AChE activity in muscle tissues. The results highlighted a correlation between dosage and neurotoxic effects, including myotonia and reduced locomotor activity .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 31.25 µg/mL for Gram-positive bacteria .

Case Study 3: Antitumor Effects

Research involving cancer cell lines indicated that compounds similar to the target molecule inhibited cell proliferation effectively. The IC50 values were reported below those of standard chemotherapeutic agents, suggesting a potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.